molecular formula C19H21Cl2N3O.2ClH<br>C19H23Cl4N3O B7799038 6-Chloro-9-((3-((2-chloroethyl)amino)propyl)amino)-2-methoxyacridine dihydrochloride

6-Chloro-9-((3-((2-chloroethyl)amino)propyl)amino)-2-methoxyacridine dihydrochloride

Cat. No. B7799038
M. Wt: 451.2 g/mol
InChI Key: LMEMIKWTNPWYMI-UHFFFAOYSA-N
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Description

Icr 191 appears as yellow crystalline or chunky solid. (NTP, 1992)

Scientific Research Applications

  • Antiparasitic Properties : 2-Methoxyacridine derivatives, including those with chloro and amino substituents, have shown strong in vitro antiparasitic properties, particularly against Leishmania infantum. These compounds are considered potential multitarget drugs affecting DNA, protein, and lipid metabolism (Di Giorgio et al., 2003).

  • DNA Interaction and Biological Activity : 9-Aminoacridines, especially those with chloro and methoxy substituents, have been studied for their ability to interact with DNA and their biological activity in different test systems. This includes studies on unwinding of calf thymus DNA and effects on leukemia cells and E. coli DNA-primed RNA polymerase (Sinha et al., 1976).

  • RNA Hydrolysis and Ribozyme Mimicry : Certain acridine derivatives have been explored for their ability to induce site-selective RNA hydrolysis, acting as ribozyme mimics. This is relevant for understanding RNA processing and potential therapeutic applications (Kuzuya et al., 2002).

  • Antimalarial Activity : Bis(9-amino-6-chloro-2-methoxyacridines) have shown potential as antimalarial agents. Some of these compounds have demonstrated in-vivo activity against Plasmodium berghei in mice, highlighting the importance of molecular structure in antimalarial efficacy (Girault et al., 2001).

  • DNA Base Recognition : Studies on 2-methoxy-6-chloro-9-aminoacridine derivatives have focused on their interaction with DNA and specificity for certain nucleic acid sequences, which is important for understanding DNA recognition mechanisms (Gaugain et al., 1981).

  • Fluorescence Probes for Drug-Protein Binding : Acridine derivatives have been developed as fluorescence probes for studying drug-protein interactions, useful in pharmacological research and drug development (Ma et al., 1974).

  • Mutagenicity Studies : The mutagenic effects of certain acridine derivatives, including those with chloroethylamino groups, have been investigated in models like Neurospora crassa, contributing to the understanding of mutagenesis and its mechanisms (Brockman & Goben, 1965).

properties

IUPAC Name

2-chloroethyl-[3-[(6-chloro-2-methoxyacridin-9-yl)azaniumyl]propyl]azanium;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O.2ClH/c1-25-14-4-6-17-16(12-14)19(23-9-2-8-22-10-7-20)15-5-3-13(21)11-18(15)24-17;;/h3-6,11-12,22H,2,7-10H2,1H3,(H,23,24);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEMIKWTNPWYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)[NH2+]CCC[NH2+]CCCl.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O.2ClH, C19H23Cl4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name ICR 191
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20518
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17070-44-9 (Parent)
Record name ICR-191 dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017070450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

451.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Icr 191 appears as yellow crystalline or chunky solid. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name ICR 191
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20518
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

6-Chloro-9-((3-((2-chloroethyl)amino)propyl)amino)-2-methoxyacridine dihydrochloride

CAS RN

17070-45-0
Record name ICR 191
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20518
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ICR-191 dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017070450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Melting Point

520 to 523 °F (decomposes) (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name ICR 191
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20518
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-9-((3-((2-chloroethyl)amino)propyl)amino)-2-methoxyacridine dihydrochloride
Reactant of Route 2
6-Chloro-9-((3-((2-chloroethyl)amino)propyl)amino)-2-methoxyacridine dihydrochloride
Reactant of Route 3
6-Chloro-9-((3-((2-chloroethyl)amino)propyl)amino)-2-methoxyacridine dihydrochloride
Reactant of Route 4
6-Chloro-9-((3-((2-chloroethyl)amino)propyl)amino)-2-methoxyacridine dihydrochloride
Reactant of Route 5
6-Chloro-9-((3-((2-chloroethyl)amino)propyl)amino)-2-methoxyacridine dihydrochloride
Reactant of Route 6
6-Chloro-9-((3-((2-chloroethyl)amino)propyl)amino)-2-methoxyacridine dihydrochloride

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